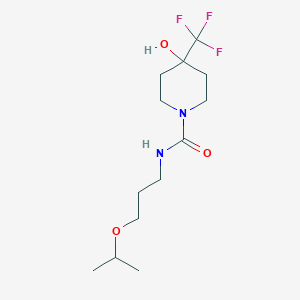
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide binds to the TRPV1 ion channel and blocks its activity, leading to a reduction in pain and inflammation. This compound has also been shown to modulate the activity of other ion channels, such as the TRPA1 and TRPM8 channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, modulating ion channel activity, and improving cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its potency and selectivity for the TRPV1 ion channel, making it a valuable tool for studying the role of this channel in pain and inflammation. However, the synthesis of this compound is complex and time-consuming, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for the TRPV1 ion channel. Another area of interest is the study of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide involves several steps, starting with the reaction of 4-piperidone with 2,2,2-trifluoroethylamine to produce 4-(trifluoromethyl)piperidine-1-carboxamide. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to produce 4-(3-chloropropan-1-yloxy)-4-(trifluoromethyl)piperidine-1-carboxamide. Finally, this compound is reacted with sodium hydroxide and hydrogen peroxide to produce this compound.
Applications De Recherche Scientifique
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to be a potent and selective inhibitor of the TRPV1 ion channel, which is involved in pain and inflammation. This compound has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O3/c1-10(2)21-9-3-6-17-11(19)18-7-4-12(20,5-8-18)13(14,15)16/h10,20H,3-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMXCHNEMWEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)N1CCC(CC1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
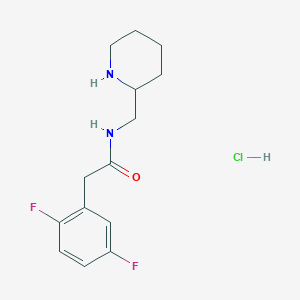
![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
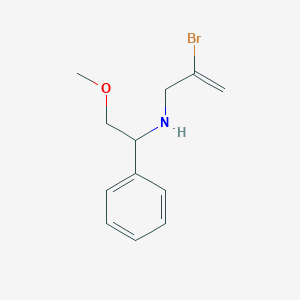
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)
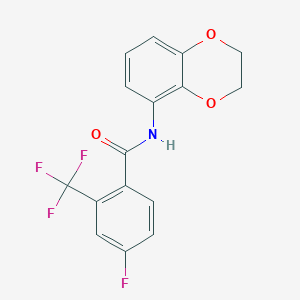
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)

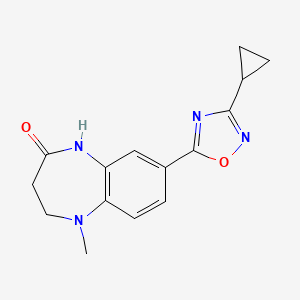
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)